5-bromo-2-chloro-N-(2-nitrophenyl)benzamide
Overview
Description
5-bromo-2-chloro-N-(2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-nitrophenyl)benzamide typically involves the following steps:
Halogenation: The bromination and chlorination of the benzene ring can be carried out using bromine and chlorine in the presence of a suitable catalyst or under UV light.
Amidation: The final step involves the formation of the benzamide by reacting the halogenated nitrobenzene with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, halogenation, and amidation processes, often optimized for yield and purity. These processes are typically carried out in batch reactors with stringent control over reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Products with different nucleophiles replacing the halogen atoms.
Reduction: Formation of 5-bromo-2-chloro-N-(2-aminophenyl)benzamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
5-bromo-2-chloro-N-(2-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro, bromo, and chloro can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide
- 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
- N-(2-bromophenyl)-2-chloro-5-(methylthio)benzamide
Uniqueness
5-bromo-2-chloro-N-(2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with a nitro group, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-8-5-6-10(15)9(7-8)13(18)16-11-3-1-2-4-12(11)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJGLXOSDMBCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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